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Compound of Interest

Compound Name: 3,4-Dephostatin

Cat. No.: B1664103 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
3,4-Dephostatin is a cell-permeable compound that acts as an inhibitor of the interaction

between the CFTR-associated ligand (CAL) and the PSD-95/Dlg1/ZO-1 (PDZ) domain. This

inhibition has significant implications for the study of protein trafficking and degradation,

particularly concerning the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

protein. These application notes provide a comprehensive guide for the preparation and use of

3,4-Dephostatin in a research setting, including detailed protocols for stock solution

preparation and an overview of its mechanism of action.

Chemical and Physical Properties
A summary of the key quantitative data for 3,4-Dephostatin is presented in the table below for

easy reference.
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Property Value Reference

Chemical Formula C₇H₈N₂O₃ [1]

Molecular Weight 168.15 g/mol [1]

CAS Number 173043-84-0 [1]

Appearance Solid powder [1]

Solubility Soluble in DMSO [1]

Purity >98% [1]

Storage (Solid)

Short-term (days to weeks): 0-

4°C, dry and dark. Long-term

(months to years): -20°C, dry

and dark.

[1]

Storage (Stock Solution)

Short-term (days to weeks): 0-

4°C. Long-term (months):

-20°C.

[1]

Mechanism of Action: Inhibition of CAL-PDZ
Interaction and Rescue of CFTR
3,4-Dephostatin exerts its effects by disrupting the interaction between the CFTR-associated

ligand (CAL) and the PDZ domain of the Cystic Fibrosis Transmembrane Conductance

Regulator (CFTR) protein.[1] The C-terminus of CFTR contains a PDZ-binding motif that is

recognized by the PDZ domain of CAL.[2] This interaction is a critical step in the pathway that

targets mature CFTR for lysosomal degradation.[2]

The degradation process is initiated by the formation of a complex involving CAL, Syntaxin 6

(STX6), and the E3 ubiquitin ligase MARCH2.[3][4] CAL, through its interaction with STX6,

recruits MARCH2 to the CFTR protein.[3] MARCH2 then ubiquitinates CFTR, marking it for

internalization and subsequent degradation in the lysosome.[3]

By competitively inhibiting the binding of CAL to the CFTR PDZ domain, 3,4-Dephostatin
prevents the recruitment of the degradation machinery.[2] This leads to an increase in the
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stability and cell surface expression of CFTR, including the common disease-causing mutant

ΔF508-CFTR.[2] This mechanism of action makes 3,4-Dephostatin a valuable tool for studying

CFTR trafficking and a potential therapeutic lead for Cystic Fibrosis.
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Caption: Inhibition of CAL-mediated CFTR degradation pathway by 3,4-Dephostatin.

Experimental Protocols
Preparation of a 10 mM Stock Solution of 3,4-
Dephostatin in DMSO
This protocol details the steps for preparing a 10 mM stock solution of 3,4-Dephostatin.

Materials:

3,4-Dephostatin powder (MW: 168.15 g/mol )

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

Sterile, amber glass vial or a clear vial wrapped in aluminum foil

Calibrated analytical balance
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Vortex mixer

Sterile pipette and tips

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Procedure:

Safety Precautions: Conduct all procedures in a chemical fume hood. Wear appropriate PPE

to avoid inhalation and skin contact.

Weighing the Compound:

Tare the analytical balance with the sterile amber vial.

Carefully weigh 1.68 mg of 3,4-Dephostatin powder directly into the vial.

Dissolution in DMSO:

Using a sterile pipette, add 1.0 mL of anhydrous DMSO to the vial containing the 3,4-
Dephostatin powder.

Tightly cap the vial.

Mixing:

Vortex the solution vigorously for 1-2 minutes, or until the powder is completely dissolved.

Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if

necessary.

Storage:

For short-term storage (days to weeks), store the stock solution at 0-4°C.

For long-term storage (months), aliquot the stock solution into smaller, single-use volumes

in sterile polypropylene tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions:
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To prepare working solutions for cell-based assays, dilute the 10 mM stock solution in the

appropriate cell culture medium to the desired final concentration.

It is recommended to perform serial dilutions to avoid precipitation.

The final concentration of DMSO in the cell culture medium should be kept low (typically ≤

0.5%) to minimize solvent toxicity. Always include a vehicle control (medium with the same

final concentration of DMSO) in your experiments.
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Caption: Workflow for preparing a 3,4-Dephostatin stock solution.

Conclusion
3,4-Dephostatin is a valuable research tool for investigating the cellular mechanisms of protein

trafficking and degradation, with particular relevance to the study of Cystic Fibrosis. The

protocols and information provided in these application notes are intended to facilitate the

effective use of this compound in a laboratory setting. Adherence to proper safety and handling

procedures is essential for accurate and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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